Cas no 6051-62-3 (N1,N4-Dihydroxyterephthalimidamide)

N1,N4-Dihydroxyterephthalimidamide is a specialized organic compound featuring a terephthalic acid backbone with hydroxyl and amidine functional groups. Its unique structure imparts chelating properties, making it useful in coordination chemistry and metal ion binding applications. The compound’s dual hydroxyl groups enhance solubility in polar solvents, facilitating its use in synthetic and analytical processes. Its amidine moiety contributes to its reactivity as a ligand or intermediate in organic synthesis. This compound is valued for its potential in developing metal-organic frameworks (MOFs) and as a precursor for functional materials. Its stability and tailored functional groups make it suitable for research in catalysis and material science.
N1,N4-Dihydroxyterephthalimidamide structure
6051-62-3 structure
Product Name:N1,N4-Dihydroxyterephthalimidamide
CAS No:6051-62-3
MF:C8H10N4O2
MW:194.19060087204
CID:525959
PubChem ID:329774633
Update Time:2025-05-22

N1,N4-Dihydroxyterephthalimidamide Chemical and Physical Properties

Names and Identifiers

    • N1,N4-Dihydroxyterephthalimidamide
    • Terephthalamidoxime
    • 1,4-Benzenedicarboximidamide,N1,N4-dihydroxy-
    • 1,4-DIAMIDOXIMOBENZENE
    • N-[amino-[4-[amino(nitroso)methylidene]cyclohexa-2,5-dien-1-ylidene]methyl]hydroxylamine
    • N,4-benzenedicarboximidamide
    • N,N''-dihydroxy-terephthalamidine
    • terephthalamide dioxime
    • Terephthaldiamidoxime
    • 1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide
    • AS-83048
    • N'1,N'4-dihydroxybenzene-1,4-dicarboximidamide
    • 1,4-benzenediamidioxime
    • NSC-727671
    • 6051-62-3
    • NSC727671
    • AKOS006282279
    • CS-0454103
    • GRWNTBQZUUOOLQ-UHFFFAOYSA-N
    • N'1,N'4-dihydroxyterephthalimidamide
    • (Z,Z)-N'1,N'4-DIHYDROXYBENZENE-1,4-DICARBOXIMIDAMIDE
    • MDL: MFCD00174328
    • Inchi: 1S/C8H10N4O2/c9-7(11-13)5-1-2-6(4-3-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
    • InChI Key: GRWNTBQZUUOOLQ-UHFFFAOYSA-N
    • SMILES: O/N=C(/C1C=CC(/C(=N/O)/N)=CC=1)\N

Computed Properties

  • Exact Mass: 194.08000
  • Monoisotopic Mass: 194.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114A^2
  • XLogP3: 0.2

Experimental Properties

  • PSA: 117.22000
  • LogP: 1.27620

N1,N4-Dihydroxyterephthalimidamide Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

N1,N4-Dihydroxyterephthalimidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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N1,N4-Dihydroxyterephthalimidamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6051-62-3)N1,N4-Dihydroxyterephthalimidamide
Order Number:A1167786
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):287.0
Email:sales@amadischem.com

Additional information on N1,N4-Dihydroxyterephthalimidamide

N1,N4-Dihydroxyterephthalimidamide: A Comprehensive Overview

N1,N4-Dihydroxyterephthalimidamide, also known by its CAS number 6051-62-3, is a compound of significant interest in various scientific and industrial applications. This compound, with the molecular formula C8H6N2O4, belongs to the class of amidoximes and has been studied extensively for its unique properties and potential uses in fields such as materials science, pharmaceuticals, and catalysis.

The structure of N1,N4-Dihydroxyterephthalimidamide consists of a terephthalic acid backbone with two hydroxyl groups attached to the nitrogen atoms in the amide functional groups. This configuration imparts the compound with a high degree of functionality, making it suitable for various chemical reactions and applications. The presence of hydroxyl groups enhances its reactivity and ability to form hydrogen bonds, which is crucial for its role in polymer synthesis and other chemical processes.

Recent studies have highlighted the potential of N1,N4-Dihydroxyterephthalimidamide as a precursor for the synthesis of advanced materials such as polyamides and polyurethanes. Researchers have demonstrated that this compound can undergo polymerization under specific conditions to form high-performance polymers with excellent mechanical and thermal properties. These polymers have found applications in aerospace, automotive industries, and advanced textiles due to their durability and resistance to environmental factors.

In the pharmaceutical industry, N1,N4-Dihydroxyterephthalimidamide has been explored as a building block for drug delivery systems. Its ability to form stable complexes with metal ions has led to its use in designing drug carriers that can target specific tissues or cells. Recent advancements in nanotechnology have further expanded its potential in this field, with studies showing its effectiveness in encapsulating therapeutic agents and controlling their release rates.

The synthesis of N1,N4-Dihydroxyterephthalimidamide typically involves the reaction of terephthalic acid derivatives with ammonia or ammonium salts under controlled conditions. Recent research has focused on optimizing this synthesis process to improve yield and purity while reducing environmental impact. Green chemistry approaches, such as using biodegradable solvents or catalysts derived from renewable resources, have been successfully applied to this synthesis pathway.

One of the most promising areas of research involving N1,N4-Dihydroxyterephthalimidamide is its application as a catalyst in organic synthesis reactions. Its ability to act as both a base and a nucleophile makes it an ideal candidate for facilitating various transformations, including nucleophilic substitutions and condensation reactions. Studies have shown that this compound can significantly accelerate reaction rates while maintaining high selectivity, making it a valuable tool in modern organic chemistry.

In addition to its chemical applications, N1,N4-Dihydroxyterephthalimidamide has also been studied for its potential in environmental remediation. Its ability to bind with heavy metal ions has led to its use in designing sorbents for removing contaminants from water and soil. Recent research has focused on enhancing this property by modifying the compound's structure or incorporating it into composite materials that offer improved adsorption capacities.

The versatility of N1,N4-Dihydroxyterephthalimidamide is further evidenced by its role in biochemistry and molecular biology. It has been used as a reagent in peptide synthesis and protein modification due to its ability to form stable amide bonds under mild conditions. This property has made it an essential component in the development of bioconjugates and biocompatible materials.

Despite its numerous applications, there are still challenges associated with the large-scale production and commercialization of N1,N4-Dihydroxyterephthalimidamide. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed before it can be widely adopted across various industries. However, ongoing research efforts are focused on overcoming these barriers through innovative process engineering and material science approaches.

In conclusion, N1,N4-Dihydroxyterephthalimidamide (CAS No: 6051-62-3) is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties, combined with recent advancements in synthesis techniques and application development, position it as a key material for future innovations in science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6051-62-3)N1,N4-Dihydroxyterephthalimidamide
A1167786
Purity:99%
Quantity:5g
Price ($):287.0
Email